

Introduction: The Strategic Importance of the Indazole Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1,6-dimethyl-1H-indazole**

Cat. No.: **B1371561**

[Get Quote](#)

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to serve as an effective bioisostere for native structures like indoles, often conferring superior metabolic stability and pharmacokinetic profiles.^[3] Within this important class of heterocycles, **5-Bromo-1,6-dimethyl-1H-indazole** has emerged as a particularly valuable building block. Its strategic substitution pattern—a bromine atom ripe for cross-coupling, a fixed N-methylation to prevent tautomerism, and a C6-methyl group for steric and electronic modulation—makes it an exceptionally versatile precursor for the synthesis of complex therapeutic agents.^{[4][5]}

This guide provides a comprehensive technical overview of **5-Bromo-1,6-dimethyl-1H-indazole**, designed for researchers and scientists in the field of drug development. We will delve into its core physicochemical properties, explore logical synthetic strategies, and illustrate its application as a foundational scaffold in the construction of novel bioactive molecules, particularly in oncology.^[4]

Physicochemical and Structural Characteristics

5-Bromo-1,6-dimethyl-1H-indazole is typically an off-white solid at room temperature.^{[4][5]} The molecule's hydrophobic nature makes it soluble in common organic solvents.^[5] The core of its utility lies in its bicyclic indazole structure, with specific substitutions that dictate its reactivity.^[5] The N1-methyl group prevents the tautomerism often seen in N-unsubstituted indazoles, ensuring regiochemical control in subsequent reactions.^{[6][7]} The bromine atom at the 5-position is the primary reactive handle for introducing molecular diversity, while the methyl

group at the 6-position can influence binding interactions and pharmacokinetic properties in final drug candidates.[\[5\]](#)

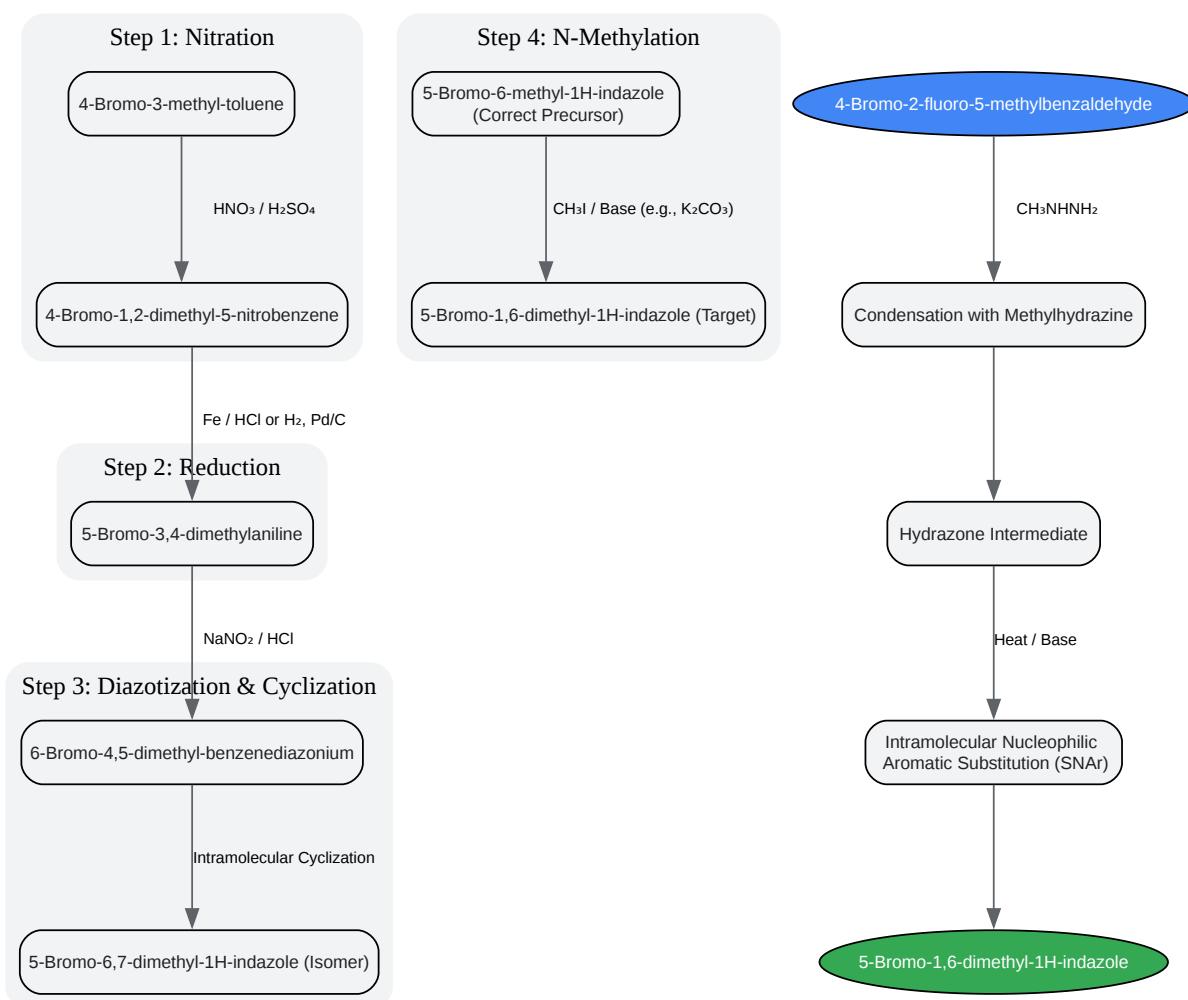
Table 1: Core Properties of **5-Bromo-1,6-dimethyl-1H-indazole**

Property	Value	Source(s)
CAS Number	1159511-81-5	[4] [8]
Molecular Formula	C ₉ H ₉ BrN ₂	[4] [9]
Molecular Weight	225.09 g/mol	[4]
Appearance	Off-white solid	[4]
Purity	≥95% (HPLC)	[4] [8]
SMILES	CN1C=2C(=CC(Br)=C(C)C2)C =N1	[5] [10]
InChI Key	GDVORDVVHXRNAP- UHFFFAOYSA-N	[5] [10]
Storage Conditions	Store at 0-8°C	[4]

Synthetic Pathways and Methodologies

The synthesis of specifically substituted indazoles requires careful strategic planning to ensure correct regiochemistry. Direct methylation of a 5-bromo-indazole precursor often yields an undesired mixture of N1 and N2-methylated isomers, necessitating complex purification.[\[11\]](#) Therefore, more controlled, multi-step syntheses are preferred to guarantee the formation of the desired **5-Bromo-1,6-dimethyl-1H-indazole** isomer.

A logical and authoritative approach involves building the indazole ring from a suitably substituted benzene precursor. This ensures the positions of the bromo and methyl groups are set before the heterocyclic ring is formed, providing unambiguous regiochemical control.

[Click to download full resolution via product page](#)

Caption: Conceptual Synthetic Workflow for Indazole Synthesis.

Representative Protocol: Regiocontrolled Synthesis

This protocol is a representative methodology based on established indazole synthesis principles, such as those involving cyclization of substituted hydrazones, which provides superior regiochemical control.

Step 1: Synthesis of N'-(4-bromo-2-fluoro-5-methylbenzylidene)-N-methylhydrazine

- To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
- Add a catalytic amount of acetic acid to the mixture.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The reaction between an aldehyde and a hydrazine forms a hydrazone. Using methylhydrazine at this stage definitively sets the eventual position of the N1-methyl group, avoiding the isomeric mixtures common with post-cyclization alkylation.

Step 2: Intramolecular Cyclization to form **5-Bromo-1,6-dimethyl-1H-indazole**

- Dissolve the hydrazone intermediate from Step 1 in a high-boiling point polar aprotic solvent, such as DMSO or DMF.[\[11\]](#)
- Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride (2.0 eq).
- Heat the reaction mixture to 100-150°C for 8-12 hours, monitoring by TLC until the starting material is consumed.[\[11\]](#)
- Cool the reaction to room temperature and carefully quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **5-Bromo-1,6-dimethyl-1H-indazole**.

Causality: The strong base deprotonates the hydrazine N-H, creating a potent intramolecular nucleophile. This attacks the aromatic ring at the carbon bearing the fluorine atom—an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions—to form the five-membered pyrazole ring, completing the indazole scaffold.

Protocol Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

- 1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.
- Mass Spectrometry (MS): To verify the molecular weight (225.09 g/mol).[\[4\]](#)
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically $\geq 95\%$).[\[4\]](#)[\[8\]](#)

Applications in Research and Drug Development

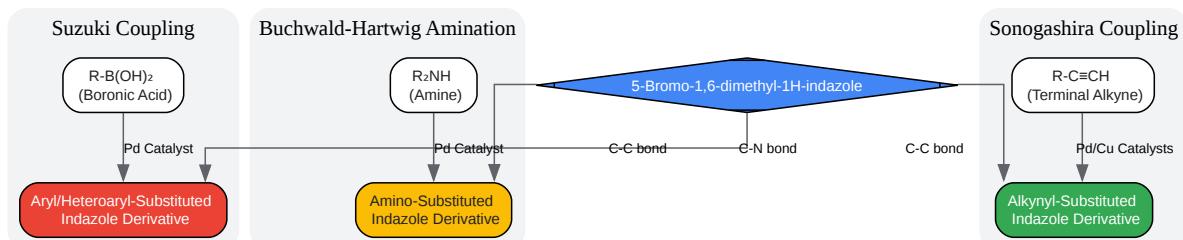
5-Bromo-1,6-dimethyl-1H-indazole is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents.[\[4\]](#) The indazole core is a key feature in numerous kinase inhibitors, and this specific building block provides a robust platform for creating extensive libraries of novel compounds for screening.[\[2\]](#)[\[12\]](#)

The true power of this molecule lies in the chemical reactivity of the C5-bromine atom. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for creating C-C, C-N, and C-O bonds.

Key Reactions for Derivatization:

- Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.



[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in cross-coupling reactions.

This synthetic versatility allows medicinal chemists to systematically modify the indazole core, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its use has been noted in research targeting cancer pathways and in biochemical studies involving enzyme inhibition and receptor binding.[4]

Safety and Handling

As a laboratory chemical, **5-Bromo-1,6-dimethyl-1H-indazole** should be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. The compound should be stored in a tightly sealed container under recommended cool conditions (0-8°C).[4]

Conclusion

5-Bromo-1,6-dimethyl-1H-indazole is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its structure is optimized for versatility, offering a stable, non-tautomerizable core and a reactive handle for diversification through robust and reliable cross-coupling chemistry. For research teams aiming to develop novel therapeutics, particularly kinase inhibitors for oncology, this compound represents a foundational starting point for building libraries of complex molecules with finely-tuned biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 1159511-81-5: 5-Bromo-1,6-dimethyl-1H-indazole [cymitquimica.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1159511-81-5 Cas No. | 5-Bromo-1,6-dimethyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 9. 5-BROMO-1,6-DIMETHYL-1H-INDAZOLE;1159511-81-5 [abichem.com]
- 10. PubChemLite - 5-bromo-1,6-dimethyl-1h-indazole (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 11. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole Moiety]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1371561#5-bromo-1-6-dimethyl-1h-indazole-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com